MCF-7 Breast Cancer IC90: Brevifoliol Exhibits 212-Fold Higher Potency than Paclitaxel in Clonogenic Assay
In a head-to-head clonogenic assay of taxanes isolated from Taxus wallichiana, brevifoliol achieved an IC90 of 0.004 µg/mL against MCF-7 breast adenocarcinoma cells, compared to 0.85 µg/mL for paclitaxel (Taxol) standard, representing a 212-fold greater potency in this cell line [1]. The assay used a 90% inhibition endpoint (IC90) in a clonogenic soft-agar format, which measures actual cell death rather than growth inhibition. In the same assay panel, brevifoliol also showed comparable potency to paclitaxel against KB-403 oral cancer cells (IC90 0.035 vs. 0.047 µg/mL) [1].
| Evidence Dimension | Cytotoxic potency (IC90) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC90 = 0.004 µg/mL (brevifoliol, MCF-7) |
| Comparator Or Baseline | IC90 = 0.85 µg/mL (paclitaxel/Taxol standard, MCF-7) |
| Quantified Difference | 212-fold lower IC90 (higher potency) for brevifoliol vs. paclitaxel |
| Conditions | Clonogenic assay in soft agar; MCF-7 adherent breast adenocarcinoma cells; compounds isolated from T. wallichiana needles; IC90 defined as concentration causing 90% reduction in colony formation relative to untreated control |
Why This Matters
A 212-fold differential in MCF-7 IC90 suggests brevifoliol may be particularly suited for breast-cancer-focused discovery programs where paclitaxel response is suboptimal, though independent replication is needed to confirm this single-study finding.
- [1] Khanuja SPS, Santha Kumar TR, Garg A, Misra MK, Chattopadhyay SK, Srivastva S, Negi AK. Pharmaceutical composition containing brevifoliol for use in chemotherapeutic treatment of human beings, method therefor. US Patent 7,196,115 B2. Table 2. Filed December 30, 2002, and issued March 27, 2007. View Source
